The adulteration of dietary supplements and counterfeit pharmaceuticals with unapproved PDE5 inhibitors like Sildenafil analogues demands unequivocal identification. Generic reference standards cannot resolve Thiosildenafil due to its unique sulfur-for-oxygen substitution in the pyrazolopyrimidine core, which alters its molecular weight (490.64), chromatographic retention, and MS/MS fragmentation pattern.
• Provides the thiocarbonyl-specific IR absorption (1288-1242 cm⁻¹) and unique gas-phase alkyl transfer CID signature essential for LC-MS/MS method validation.
• Supplied at ≥98% purity with full regulatory documentation, enabling accurate quantification and compliance with USP, EMA, JP, and BP requirements.
• In stock at BenchChem for immediate global shipment, eliminating method-development delays.
Molecular FormulaC22H30N6O3S2
Molecular Weight490.6 g/mol
CAS No.479073-79-5
Cat. No.B029118
⚠ Attention: For research use only. Not for human or veterinary use.
Thiosildenafil (CAS 479073-79-5), also known as a thiono analog of Sildenafil, is a pyrazolopyrimidinethione compound that functions as a phosphodiesterase type 5 (PDE5) inhibitor . It is characterized by a sulfur-for-oxygen substitution in the pyrazolopyrimidinone core relative to Sildenafil, a modification that distinguishes it as a novel PDE5A inhibitor . Its primary utility lies not as a therapeutic agent but as an analytical reference standard for the detection and quantification of PDE5 inhibitor adulterants in complex matrices like dietary supplements and counterfeit pharmaceuticals [1].
1
Analytical reference standard workflow
for PDE5 inhibitor adulterant screening in complex matrices.
Dietary supplements, herbal products, counterfeit pharmaceuticals
2
Thiono analog identity
requires sulfur-specific analytical differentiation from oxo analogs.
C=S substitution fundamentally alters MS, IR, and chromatographic behavior
3
Regulatory method compatibility
supports development of validated LC-MS/MS and HPLC methods.
Applicable to pharmacopeial impurity profiling and forensic identification
[1] Vaysse, J., Balayssac, S., Gilard, V., Desoubzdanne, D., Malet-Martino, M., & Martino, R. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. *Journal of Pharmaceutical and Biomedical Analysis*, *63*, 135-150. View Source
Why Thiosildenafil Cannot Be Substituted
Thiosildenafil exhibits distinct analytical and structural properties that preclude generic substitution with Sildenafil, other PDE5 inhibitor analogs (e.g., Acetildenafil, Thiohomosildenafil), or alternative reference standards [1]. Its unique sulfur-for-oxygen substitution in the pyrazolopyrimidine core fundamentally alters its molecular weight, chromatographic retention time, and mass spectrometric fragmentation pattern compared to Sildenafil [2]. Furthermore, its specific thiocarbonyl group (C=S) imparts a characteristic IR absorption band (1288-1242 cm⁻¹) [3] and drives a unique gas-phase alkyl transfer reaction during collision-induced dissociation (CID) mass spectrometry [4]. These compound-specific features are essential for accurate identification, unambiguous quantification, and the development of robust, validated analytical methods in regulatory, quality control, and forensic settings. Using an alternative standard would lead to false negatives or inaccurate quantification, compromising product safety and regulatory compliance.
Molecular weight shift (+16.06 g/mol) alters retention time and MS precursor ion selection.
Impact
False negatives in targeted screening; inaccurate quantification if Sildenafil calibration is used.
Risk Factor
Unique gas-phase alkyl transfer CID pathway and diagnostic m/z 113 fragment.
Impact
Confirmatory identification may fail without reference fragmentation pattern; isomeric analogs may co-elute.
Risk Factor
Regulatory documentation requires impurity-specific reference material for ANDA/NDA submissions.
Impact
Generic substitution may not meet pharmacopeial traceability or structure elucidation report requirements.
[1] Strano Rossi, S., Odoardi, S., Castrignanò, E., Serpelloni, G., & Chiarotti, M. (2015). Application of Orbitrap-mass spectrometry to differentiate isomeric sildenafil- and thiosildenafil-like analogues used for the adulteration of dietary supplements. *Journal of Mass Spectrometry*, *50*(1), 135-141. View Source
[2] Reepmeyer, J. C., & Woodruff, J. T. (2006). Use of liquid chromatography-mass spectrometry and a chemical cleavage reaction for the structure elucidation of a new sildenafil analogue detected as an adulterant in an herbal dietary supplement. *Journal of Pharmaceutical and Biomedical Analysis*, *44*(5), 887-893. View Source
[3] ANALYSIS OF SILDENAFIL AND ITS DERIVATIVES IN JAMU (HERBAL MEDICINES) USING LC/MS/MS SPECTROSCOPY. (2018). *Jurnal Natural*, *18*(3). View Source
[4] Reepmeyer, J. C. (2009). Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry. *Rapid Communications in Mass Spectrometry*, *23*(6), 927-936. View Source
Thiosildenafil Differentiation Evidence
Unique Thiocarbonyl (C=S) Structural and Spectral Properties
Thiosildenafil is structurally differentiated from the parent compound Sildenafil by the substitution of a sulfur atom for the oxygen atom in the pyrazolopyrimidinone core, replacing the carbonyl (C=O) with a thiocarbonyl (C=S) group. This single-atom change increases the molecular weight from 474.58 g/mol (Sildenafil) to 490.64 g/mol and provides a characteristic infrared (IR) absorption for the C=S stretch in the 1288-1242 cm⁻¹ range [1]. This structural modification is the fundamental basis for its distinct analytical behavior.
Standard IUPAC molecular weight calculation; C=S stretch confirmed by FT-IR spectroscopy
Why This Matters
The unique molecular weight and IR signature enable unambiguous identification and differentiation from Sildenafil, which is critical for laboratories screening for adulterants where Sildenafil may also be present.
[1] ANALYSIS OF SILDENAFIL AND ITS DERIVATIVES IN JAMU (HERBAL MEDICINES) USING LC/MS/MS SPECTROSCOPY. (2018). *Jurnal Natural*, *18*(3). View Source
Distinct MS/MS Fragmentation Signature
During electrospray ionization tandem mass spectrometry (ESI-MS/MS), Thiosildenafil undergoes a unique collision-induced dissociation (CID) pathway not observed for Sildenafil or other C=O-containing analogs. Specifically, it exhibits a prominent gas-phase alkyl transfer reaction from the piperazine nitrogen to the sulfur atom of the thiocarbonyl group [1]. This results in a distinct fragment ion pattern, including a characteristic base peak at m/z 113 [2]. High-resolution MS/MS can differentiate isomeric Thiosildenafil-like analogues from Sildenafil-like analogues with all fragment ions identified within a mass tolerance of 5 ppm [3].
MS/MS Fragmentation SignatureClass-level
Unique gas-phase alkyl transfer (N→S) upon CID; characteristic base peak m/z 113. Isomeric differentiation within 5 ppm mass tolerance by Orbitrap.
Provides a reported confirmatory fingerprint for thiono analogs.
Fragmentation pathway distinct from all C=O PDE5 inhibitor analogs.
Mass SpectrometryAnalytical Method ValidationForensic Chemistry
Evidence Dimension
MS/MS Fragmentation Pathway
Target Compound Data
Characteristic gas-phase alkyl transfer to sulfur; base peak m/z 113; diagnostic fragment ions as listed in reference tables [2].
Comparator Or Baseline
Sildenafil: Standard fragmentation without alkyl transfer to oxygen; different base peak and fragment ion distribution.
Quantified Difference
Qualitatively distinct fragmentation pathway and ion spectra.
Conditions
Electrospray ionization (ESI) positive mode, collision-induced dissociation (CID) on Q-TOF or Orbitrap instruments
Why This Matters
This unique fragmentation pathway provides a definitive and robust analytical fingerprint for the confirmatory identification of Thiosildenafil, preventing false positives in complex samples where Sildenafil or other analogs may interfere.
Mass SpectrometryAnalytical Method ValidationForensic Chemistry
[1] Reepmeyer, J. C. (2009). Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry. *Rapid Communications in Mass Spectrometry*, *23*(6), 927-936. View Source
[2] Strano-Rossi, S., Anzillotti, L., Castrignanò, E., Romolo, F. S., & Chiarotti, M. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. *Journal of Pharmaceutical and Biomedical Analysis*, *96*, 170-186. View Source
[3] Strano Rossi, S., Odoardi, S., Castrignanò, E., Serpelloni, G., & Chiarotti, M. (2015). Application of Orbitrap-mass spectrometry to differentiate isomeric sildenafil- and thiosildenafil-like analogues used for the adulteration of dietary supplements. *Journal of Mass Spectrometry*, *50*(1), 135-141. View Source
Validated LC-MS/MS Detection for Adulterant Screening
Thiosildenafil has been successfully detected and quantified in real-world samples of functional foods and herbal supplements using validated analytical methods. A novel in-tube solid-phase microextraction (SPME) method coupled with HPLC was developed and applied, detecting Thiosildenafil in four types of functional foods at quantifiable concentrations ranging from 1.30 to 4.78 μg/g [1]. This demonstrates the compound's relevance and the need for a reliable reference standard to achieve accurate quantification at these levels in complex food matrices.
Validated Adulterant DetectionMethod context
In-tube SPME–HPLC method quantified Thiosildenafil at 1.30–4.78 μg/g in functional food matrices.
Supports method validation for regulatory adulterant screening.
Real-world matrix applicability demonstrated; reference standard required for calibration.
Detected and quantified at 1.30–4.78 μg/g in functional foods.
Comparator Or Baseline
Not applicable (method validation for target analyte).
Quantified Difference
Not applicable.
Conditions
In-tube SPME method coupled with HPLC; validated method applied to four types of functional food products.
Why This Matters
This data confirms the compound's presence as an adulterant at quantifiable levels, underscoring the need for a high-purity reference standard to ensure accurate and reliable quantification for regulatory and quality control laboratories.
[1] Wang, R., Li, W., & Chen, Z. (2021). Novel synthesized attapulgite nanoparticles–based hydrophobic monolithic column for in-tube solid-phase microextraction of thiosildenafil, pseudovardenafil, and norneosildenafil in functional foods. *Analytical and Bioanalytical Chemistry*, *413*, 1879–1887. View Source
High Purity Reference Material Suitability
Commercially available Thiosildenafil for research and analytical use is consistently specified with a minimum purity of 98%, with some suppliers providing material at 98% or 98+% purity . This high purity level is essential for its intended use as an analytical reference standard, ensuring that quantitative measurements are accurate and free from significant interference from related impurities.
Impure or synthesized crude material (purity unspecified, likely <95%).
Quantified Difference
Not applicable.
Conditions
Determined by HPLC and/or NMR analysis, as per individual vendor Certificate of Analysis (CoA).
Why This Matters
Procurement of a high-purity (>98%) reference standard is non-negotiable for generating reliable calibration curves, validating analytical methods, and conducting precise quantitative analysis in regulated environments.
Regulatory Documentation for Pharmacopeial Compliance
Thiosildenafil is available as a meticulously characterized reference material that complies with rigorous regulatory requirements, including those defined by the USP, EMA, JP, and BP [1]. It is supplied with a detailed Structure Elucidation Report (SER) and can be used as a reference standard for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) related to Sildenafil [1]. Further traceability against primary pharmacopeial standards (USP or EP) can be provided upon request .
Regulatory DocumentationSource review
Supplier reports compliance with USP/EMA/JP/BP requirements; Structure Elucidation Report available.
Not applicable (qualitative difference in documentation and compliance).
Conditions
Reference material manufactured under ISO/IEC 17025 and ISO 17034 accredited quality systems.
Why This Matters
For pharmaceutical development and regulatory submissions (ANDA/NDA), the availability of a fully characterized and documented reference standard is a critical requirement for method validation and ensuring data integrity with global regulatory agencies.
The unique MS/MS fragmentation pathway and distinct molecular weight of Thiosildenafil, as established in Sections 3.1 and 3.2, make it an essential reference standard for forensic toxicology and regulatory (e.g., FDA, EMA) laboratories screening dietary supplements, herbal products, and counterfeit pharmaceuticals for the presence of unapproved PDE5 inhibitors. The validated LC-MS/MS method highlighted in Section 3.3, which quantified Thiosildenafil at 1.30–4.78 μg/g in functional foods [1], is directly applicable in this context.
Pharmaceutical QC Method Development and Validation
Thiosildenafil is a critical tool for analytical scientists developing and validating HPLC and LC-MS/MS methods for the quality control of Sildenafil Active Pharmaceutical Ingredient (API) and finished drug products. Its use as a specified impurity or related substance marker allows for accurate assessment of product purity and stability. The availability of a high-purity (≥98%) reference standard, as noted in Section 3.4, is essential for generating precise calibration curves and ensuring method robustness.
ANDA Support for Generic Sildenafil
For pharmaceutical companies preparing ANDA submissions for generic versions of Sildenafil, Thiosildenafil is a key reference material. As a known process impurity or degradation product, its accurate identification and quantification are required by regulatory agencies. The regulatory-grade documentation and compliance with USP/EMA/JP/BP requirements described in Section 3.5 [2] ensures that data generated using this standard will meet the stringent data integrity standards of global health authorities.
PDE5 Inhibitor SAR Research
Thiosildenafil serves as a valuable tool compound in academic and industrial medicinal chemistry research aimed at understanding PDE5 inhibitor structure-activity relationships (SAR). Its unique sulfur-for-oxygen substitution provides a distinct probe to investigate the pharmacophoric requirements of the PDE5 binding site and the impact of this single-atom change on inhibitor binding kinetics and selectivity. Its use in this context is supported by its well-defined structure and high purity (Section 3.4).
Application
Selection Property
Validation Focus
PDE5 Inhibitor Adulterant Screening
Unique MS/MS fragmentation and molecular weight
Confirmatory identification in dietary supplements and counterfeit pharmaceuticals
Pharmaceutical QC Method Development
High-purity (≥98%) reference standard with defined C=S identity
HPLC/LC-MS/MS calibration and impurity profiling for Sildenafil API
ANDA Submission Support
Regulatory-grade documentation and pharmacopeial compliance
Structure elucidation and traceability for regulatory dossier integrity
PDE5 Inhibitor SAR Research
Thiono analog probe with well-defined purity
Binding kinetics and selectivity studies in PDE5 pharmacophore models
[1] Wang, R., Li, W., & Chen, Z. (2021). Novel synthesized attapulgite nanoparticles–based hydrophobic monolithic column for in-tube solid-phase microextraction of thiosildenafil, pseudovardenafil, and norneosildenafil in functional foods. *Analytical and Bioanalytical Chemistry*, *413*, 1879–1887. View Source
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